tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFYGRXZEODWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745317 | |
| Record name | tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-19-7 | |
| Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-2-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
- Starting Material : tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Reagent : Trifluoromethyl copper(I) (CF₃Cu) or Ruppert-Prakash reagent (TMSCF₃)
- Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄)
- Solvent : DMF or DMSO
- Conditions : 80–100°C, inert atmosphere, 12–24 hours
Key Data from Analogous Reactions
| Substrate | Reagent | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|---|
| 2-Chloro-naphthyridine | TMSCF₃ | CuI/Pd(PPh₃)₄ | 65% | DMF, 80°C, 12h | |
| 2-Bromo-pyridine | CF₃Cu | Pd(OAc)₂ | 72% | DMSO, 100°C, 24h |
Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions using trifluoromethyl boronic acids or halides offer an alternative route:
Suzuki-Miyaura Coupling
Example Protocol
- Combine substrate (1 eq), CF₃B(OH)₂ (1.2 eq), Pd catalyst (0.1 eq), and base (3 eq) in solvent.
- Heat at 150°C under microwave irradiation for 20–40 minutes.
- Purify via silica chromatography (hexane/EtOAc).
Reported Yields for Similar Reactions : 55–85%
Direct Trifluoromethylation via Radical Pathways
Radical trifluoromethylation using Togni’s or Umemoto’s reagents provides a metal-free approach:
Conditions
- Reagent : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
- Initiation : Visible light or thermal activation
- Solvent : Acetonitrile or THF
Mechanism
- Generation of CF₃ radicals via single-electron transfer (SET).
- Radical addition to the naphthyridine core followed by rearomatization.
Advantages : Avoids heavy metal catalysts; suitable for electron-deficient heterocycles.
One-Pot Cyclization Strategies
Constructing the naphthyridine ring with pre-installed trifluoromethyl groups:
Key Steps
- Condensation of trifluoromethyl-containing amines with keto-esters.
- Cyclization via acid- or base-mediated intramolecular dehydration.
Example :
- React 4-(trifluoromethyl)pyridine-2,3-diamine with tert-butyl acetoacetate in acetic acid.
- Yield: ~60% (estimated from pyridine cyclization data).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup; scalable | Requires activated substrates | 60–75% |
| Suzuki Coupling | High regioselectivity | Limited by CF₃-boronic acid cost | 50–85% |
| Radical Trifluoromethylation | Metal-free; broad compatibility | Moderate yields; side products | 40–65% |
| Cyclization | Direct ring formation | Multi-step optimization required | 50–70% |
Critical Considerations
- Purification : Reverse-phase HPLC or silica chromatography (eluent: hexane/EtOAc).
- Analytical Data :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at position 2 directs reactivity toward electrophilic and nucleophilic agents. Key reactions include:
Mechanistic Insight :
-
The Boc group acts as a protecting agent, enabling selective functionalization of the naphthyridine nitrogen.
-
Palladium-catalyzed couplings exploit the electron-deficient nature of the trifluoromethyl-substituted aromatic ring, facilitating C–C bond formation at position 2 or adjacent sites .
Oxidation and Reduction Reactions
The dihydro-naphthyridine core undergoes redox transformations:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | m-CPBA in CHCl₃, 0–25°C | Epoxide formation at the 7,8-dihydro position | 56–79% |
| Hydrogenation | H₂/Pd-C, EtOH | Saturation of the dihydro ring to tetrahydro derivative | 72–89% |
Key Findings :
-
Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively targets the dihydro ring, producing epoxides useful for downstream heterocycle synthesis .
-
Catalytic hydrogenation reduces the naphthyridine ring system, modulating its aromaticity and biological activity .
Functional Group Interconversion
The trifluoromethyl group participates in halogen-exchange reactions:
| Reaction | Reagents | Result | Application |
|---|---|---|---|
| Chlorination | POCl₃, DMF | Replacement of -CF₃ with -Cl | Synthesis of chloro-analogs for medicinal chemistry |
| Fluorination | Selectfluor®, KF | Introduction of additional fluorine atoms | Enhanced metabolic stability in drug candidates |
Notable Observations :
-
The -CF₃ group’s electron-withdrawing effect stabilizes intermediates during halogen exchange, improving reaction efficiency .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the naphthyridine scaffold undergoes structural modifications:
| Conditions | Process | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Cleavage of the naphthyridine ring to form aminopyridine derivatives |
| Base-Mediated Rearrangement | KOtBu, DMF | Isomerization to quinoline analogs |
Mechanistic Pathway :
-
Acid hydrolysis proceeds via protonation of the nitrogen atoms, followed by ring scission .
-
Base-induced rearrangements involve deprotonation and π-orbital reorganization .
Comparative Reactivity Data
A comparison with structurally similar compounds highlights the impact of the trifluoromethyl group:
| Compound | Reaction Rate (k, s⁻¹) | Selectivity |
|---|---|---|
| 2-Trifluoromethyl analog | 0.45 | High for C-2 substitution |
| 2-Chloro analog | 0.78 | Moderate regioselectivity |
| Unsubstituted naphthyridine | 1.20 | Low specificity |
Trend :
-
The -CF₃ group reduces reaction rates due to steric and electronic effects but improves selectivity for C-2 functionalization .
Experimental Protocols
Suzuki Coupling Protocol (Representative Example):
-
Reactants :
-
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.0 eq)
-
Aryl boronic acid (1.1 eq)
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Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), Cs₂CO₃ (2.0 eq)
-
-
Conditions : Dioxane, 110°C, 12–48 h under N₂.
-
Workup : Extract with DCM, dry (Na₂SO₄), purify via silica chromatography.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity
Recent studies have shown that compounds with similar naphthyridine structures exhibit antimicrobial properties. The incorporation of trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antibiotics .
Anticancer Properties
Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain protein kinases that are crucial for cancer cell proliferation . this compound may show similar effects, warranting further investigation.
Agrochemicals
The compound's chemical structure suggests potential applications in agrochemicals as a pesticide or herbicide.
Pesticidal Activity
Fluorinated compounds often exhibit enhanced biological activity against pests due to their increased metabolic stability. Initial screenings have indicated that derivatives of naphthyridines possess insecticidal properties, which could be further explored with this compound .
Material Science
In material science, the unique properties of this compound can be utilized in the development of advanced materials.
Polymer Chemistry
The incorporation of fluorinated naphthyridines into polymer matrices can enhance thermal stability and chemical resistance. Research is ongoing to evaluate how these compounds can improve the performance of polymers used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can then participate in various chemical transformations, leading to the formation of trifluoromethylated products . The molecular targets and pathways involved in these reactions are primarily related to the generation and stabilization of radical intermediates .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Positional Isomerism : The 2-CF₃ isomer (target compound) shows superior pharmacological relevance compared to the 3-CF₃ analog, likely due to optimized steric and electronic interactions with biological targets .
Halogen vs. Trifluoromethyl : The 2-chloro derivative (CAS 1421254-01-4) is more reactive in cross-coupling reactions, whereas the 2-CF₃ group provides metabolic stability and enhanced lipophilicity .
Electron-Donating vs.
Biological Activity
Overview
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic compound characterized by its unique structural elements, including a trifluoromethyl group and a naphthyridine core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C14H17F3N2O2
- Molecular Weight : 302.3 g/mol
- CAS Number : 1356109-19-7
- Purity : ≥95%
The biological activity of this compound is primarily attributed to the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can engage in various chemical transformations that lead to the synthesis of biologically active derivatives. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical factors in drug design and efficacy .
Biological Activities
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related naphthyridine derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptosis-related proteins .
- Anti-inflammatory Effects : Some naphthyridine derivatives have been reported to reduce pro-inflammatory cytokines in models of inflammatory diseases, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Anticancer Efficacy :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Aaptamine | Naphthyridine derivative | Anticancer | 10.47 - 15.03 μg/mL |
| Demethyl(oxy)aaptamine | Naphthyridine derivative | Anticancer | <0.03 μM |
| Isosaaptamine | Naphthyridine derivative | Anticancer | Highest among analogues |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, tert-butyl-substituted naphthyridines are synthesized using Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at elevated temperatures (130°C). The trifluoromethyl group may be introduced via nucleophilic substitution or using trifluoromethylation reagents like TMSCF₃ . Post-synthesis, purification involves flash column chromatography (e.g., PhMe:EtOAc or PhMe:acetone) and recrystallization from CH₂Cl₂:petroleum ether .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodology : Characterization relies on ¹H NMR and LCMS . For example, ¹H NMR in CD₃OD or DMSO-d₆ reveals distinct splitting patterns for the naphthyridine core and tert-butyl group (e.g., δ 1.17–1.10 ppm for tert-butyl protons) . LCMS (M+H⁺ = ~1057.7) confirms molecular weight . Single-crystal X-ray diffraction is used for absolute configuration determination after recrystallization .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the naphthyridine core in cross-coupling reactions?
- Methodology : The trifluoromethyl group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks or metal-catalyzed couplings. However, steric hindrance may require optimized ligands (e.g., bulky phosphines) to prevent side reactions. For instance, Pd-catalyzed aza-Heck cyclizations are sensitive to substituent effects; the trifluoromethyl group may necessitate higher temperatures or prolonged reaction times . Kinetic studies (e.g., monitoring by TLC or HPLC) are recommended to track reaction progress .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
- Methodology : Unexpected splitting or peak multiplicity often arises from rotameric equilibria or tautomerism in the naphthyridine ring. For example, tert-butyl carbamates can exhibit dynamic rotational isomerism, leading to duplicated signals (e.g., δ 2.54 and 2.50 ppm for diastereotopic protons) . Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can stabilize conformers for clearer spectra .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Hygroscopicity Tests : Storing the compound at 25°C/60% RH and monitoring mass changes.
- Light Sensitivity : Exposure to UV/visible light to assess photodegradation.
The tert-butyl group generally enhances stability, but the trifluoromethyl moiety may increase susceptibility to hydrolysis. Long-term storage recommendations: inert atmosphere (N₂/Ar), −20°C, and desiccants .
Q. What analytical techniques differentiate regioisomers or byproducts in its synthesis?
- Methodology : HPLC-MS with chiral columns resolves regioisomers (e.g., retention time = 1.23 minutes under SQD-FA05 conditions) . High-resolution mass spectrometry (HRMS) confirms exact mass, while 2D NMR (COSY, HSQC) maps coupling patterns to distinguish positional isomers .
Key Research Challenges
- Synthetic Optimization : Balancing reactivity of the trifluoromethyl group with steric demands of the tert-butyl carbamate.
- Spectroscopic Artifacts : Addressing dynamic NMR effects caused by flexible naphthyridine conformers.
- Byproduct Control : Minimizing hydrolysis of the tert-butyl ester during acidic/basic conditions .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
